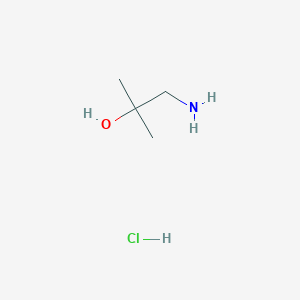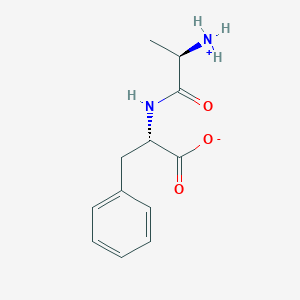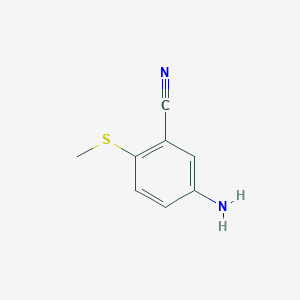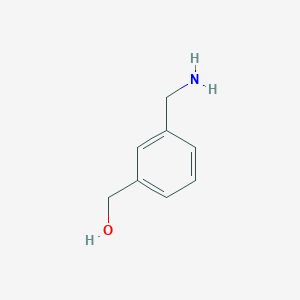
(3-(氨甲基)苯基)甲醇
概述
描述
“(3-(Aminomethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “3-(Aminomethyl)benzyl Alcohol” and "Benzenemethanol, 3-(aminomethyl)-" .
Molecular Structure Analysis
The molecular structure of “(3-(Aminomethyl)phenyl)methanol” consists of 8 carbon atoms ©, 11 hydrogen atoms (H), and 1 nitrogen atom (NO). The average mass of the molecule is 137.179 Da, and the monoisotopic mass is 137.084061 Da .Physical And Chemical Properties Analysis
“(3-(Aminomethyl)phenyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 277.9±20.0 °C at 760 mmHg, and a flash point of 121.9±21.8 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
生物膜中的脂质动态:甲醇,一种常见的溶解剂,显著影响生物和合成膜中的脂质动态。这种影响对于研究跨膜蛋白/肽和理解溶剂在生物膜研究中的作用至关重要(Nguyen et al., 2019)。
化学反应中的催化作用:一项研究表明,三(三唑基)甲醇-Cu(I)结构可作为Huisgen 1,3-双极环加成的高效催化剂,表明(3-(氨甲基)苯基)甲醇衍生物在催化过程中的潜力(Ozcubukcu et al., 2009)。
多取代芳烃的合成:研究显示,(3-(氨甲基)苯基)甲醇衍生物可以通过钯催化的C-H卤代反应有效合成,相比传统方法,具有更高的产率和选择性等优势(Sun et al., 2014)。
对映选择性环氧化:该化合物已被用作α,β-烯酮的对映选择性环氧化催化剂,产生高产率和对映选择性的环氧化物(Lu等,2008)。
苯并噻嗪和噁嗪衍生物的合成:它参与了合成苯并噻嗪和噁嗪衍生物的aza-Piancatelli重排反应,突显了其在创建复杂有机结构中的作用(Reddy et al., 2012)。
缩合产物中的环-链互变异构:该化合物在非拉氨基醇与芳香醛的缩合产物中观察到的环-链互变异构中发挥作用(Juhász等,2011)。
N-甲基化和转移氢化:甲醇可作为氨基甲基化和硝基芳烃的转移氢化的C1合成物和H2来源,使用RuCl3催化剂,表明其在有机合成和能源技术中的实用性(Sarki等,2021)。
低温下的醇类分辨:该化合物已通过脂肪酶催化反应在非常低温下有效地分辨,展示了其在立体化学研究中的重要性(Sakai et al., 2003)。
催化N-单甲基化:它参与了使用甲醇对芳香基一级胺进行直接N-单甲基化,突显了其在环境友好和高效化学合成中的作用(Li et al., 2012)。
药物研究中的生物催化:该化合物被用于不对称生物催化,特别是在S-3-氨基-3-苯丙酸的生产中,这是一种重要的药物中间体(Li et al., 2013)。
安全和危害
属性
IUPAC Name |
[3-(aminomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTYUINIEPILPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619319 | |
| Record name | [3-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)phenyl)methanol | |
CAS RN |
34231-22-6 | |
| Record name | [3-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(aminomethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

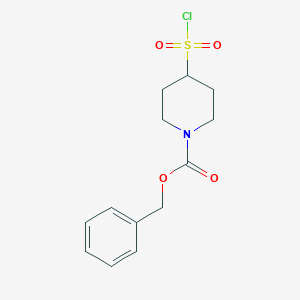
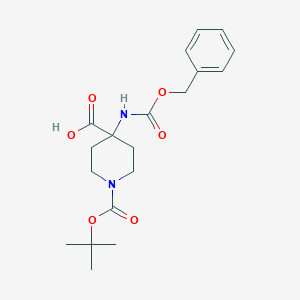
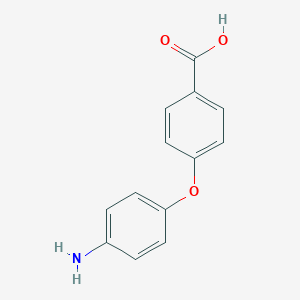
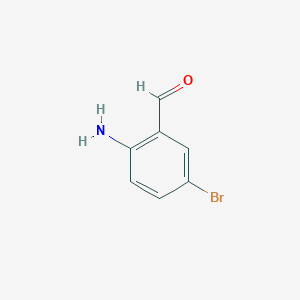
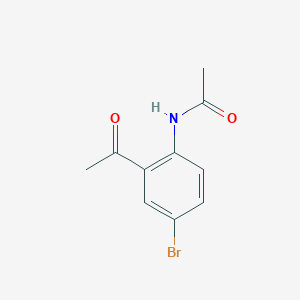
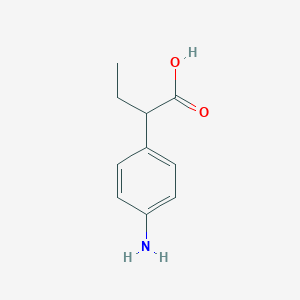
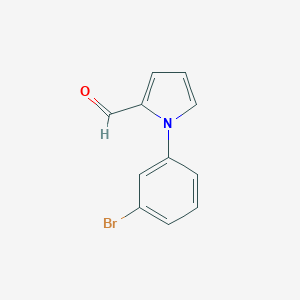
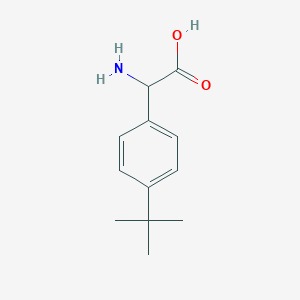
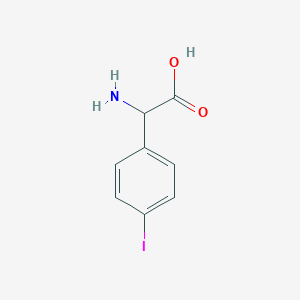
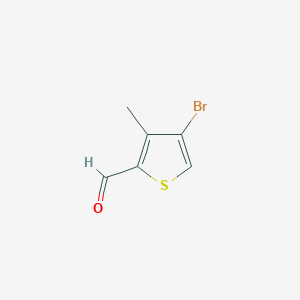
![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
